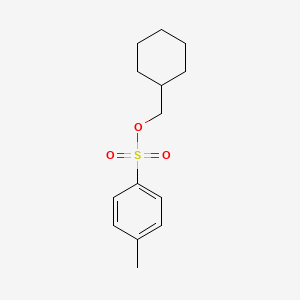

Cyclohexylmethyl 4-methylbenzenesulfonate

描述

Cyclohexylmethyl 4-methylbenzenesulfonate (CAS No. 3725-11-9) is an organosulfonate ester with the molecular formula C₁₄H₂₀O₃S and a molecular weight of 268.37 g/mol. It is characterized by a cyclohexylmethyl group attached to a 4-methylbenzenesulfonate (tosylate) moiety. This compound is commonly utilized in organic synthesis as a leaving group or alkylating agent due to the stability and reactivity of the tosylate group. Synonyms include Cyclohexylmethyl tosylate and p-Tolylsulfonic acid cyclohexylmethyl ester .

属性

IUPAC Name |

cyclohexylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGJDVPXFMTQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473242 | |

| Record name | Cyclohexylmethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3725-11-9 | |

| Record name | Cyclohexylmethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Cyclohexylmethyl 4-methylbenzenesulfonate can be synthesized through the reaction of cyclohexanemethanol with tosyl chloride (4-methylbenzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired sulfonate ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反应分析

Types of Reactions

Cyclohexylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as cyclohexylmethyl azide, cyclohexylmethyl thiocyanate, or cyclohexylmethyl amine can be formed.

Hydrolysis: The primary products are cyclohexanemethanol and 4-methylbenzenesulfonic acid.

科学研究应用

Synthesis and Chemical Intermediates

Cyclohexylmethyl 4-methylbenzenesulfonate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its sulfonate group allows for easier manipulation in various chemical reactions, making it highly versatile in organic synthesis. Common synthetic methods include:

- Sulfonation Reactions : Utilizing sulfonyl chlorides in the presence of bases.

- Alkylation Reactions : Involving nucleophilic substitutions where cyclohexylmethyl groups are introduced into aromatic systems .

Applications in Pharmaceuticals

The compound is used in the pharmaceutical industry as a precursor for synthesizing biologically active compounds. For example, it has been explored for its potential role in synthesizing anti-schizophrenia drugs, demonstrating its utility in medicinal chemistry .

Case Study: Synthesis of SIPI6398

A notable application involves its use in synthesizing SIPI6398, an anti-schizophrenia drug, which highlights the compound's significance in developing therapeutic agents with improved efficacy and reduced side effects compared to existing medications .

Surfactant Properties

Due to its sulfonate group, this compound exhibits surfactant properties. It can be employed in formulations requiring emulsification or solubilization, particularly in:

- Detergents : Enhancing cleaning efficiency through improved solubility of hydrophobic substances.

- Cosmetics : Used as an emulsifier to stabilize formulations containing oils and water.

Organic Synthesis Applications

In organic chemistry, this compound is utilized as a protecting group to prevent unwanted reactions at specific sites during multi-step syntheses. This application is critical for:

- Selective Functionalization : Allowing chemists to control reaction pathways and improve yields of desired products.

- Stability Enhancement : Protecting sensitive functional groups from degradation under reaction conditions .

Analytical Chemistry

The compound's unique structure allows it to be used as a standard reference material in analytical chemistry for developing new analytical methods or calibrating instruments due to its well-defined chemical properties.

作用机制

The mechanism of action of cyclohexylmethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is utilized in various synthetic transformations to introduce cyclohexylmethyl groups into target molecules .

相似化合物的比较

Comparison with Similar Compounds

Cyclohexylmethyl 4-methylbenzenesulfonate belongs to a broader class of sulfonate esters with structural variations that influence their reactivity, biological activity, and synthetic applications. Below is a detailed comparison with structurally related compounds:

Structural Analogs and Their Properties

Structure-Activity Relationship (SAR) Insights

- Cyclohexylmethyl Motif : The cyclohexylmethyl group in this compound significantly enhances inhibitory activity compared to parent compounds. For example, its IC₅₀ value (0.05 µM ) against bacterial neuraminidase (BNA) is 88-fold lower than luteolin (IC₅₀ = 4.4 µM), highlighting the critical role of this substituent in enzyme binding .

- Substituent Effects: Cyclohexyl vs. Cyclohexylmethyl: Cyclohexyl 4-methylbenzenesulfonate (CAS 953-91-3) lacks the methyl bridge, reducing steric hindrance but also decreasing biological potency. It is primarily used in solvolysis studies rather than bioactivity .

- Synthetic Utility : this compound is synthesized via nucleophilic substitution reactions, often using K₂CO₃ as a base and cyclohexylmethylamine as a precursor . In contrast, Cyclohexyl 4-methylbenzenesulfonate is prepared using heteropolyacid catalysts under solvent-free conditions .

生物活性

Cyclohexylmethyl 4-methylbenzenesulfonate (CMBS) is an organic compound with the molecular formula and a molecular weight of approximately 268.37 g/mol. This compound features a cyclohexylmethyl group attached to a 4-methylbenzenesulfonate moiety, which enhances its solubility and reactivity in various chemical environments. The biological activity of CMBS has been the subject of several studies, focusing on its potential as an enzyme inhibitor and its interactions with biological systems.

CMBS can be synthesized through various methods, primarily involving the reaction of cyclohexylmethyl alcohol with 4-methylbenzenesulfonyl chloride. This synthesis is notable for producing a compound that retains the beneficial properties of both the cyclohexyl group and the sulfonate moiety, enhancing its utility in organic synthesis and biological applications.

Enzyme Inhibition

Research has indicated that CMBS acts as an inhibitor for specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways in organisms, making CMBS a candidate for further pharmacological studies. For instance, studies have demonstrated that CMBS can inhibit certain enzymes involved in metabolic processes, which may have implications for drug development and therapeutic applications.

Antimicrobial Properties

In vitro studies have shown that derivatives of CMBS exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that CMBS could be developed into an antimicrobial agent, potentially useful in treating infections caused by resistant bacteria. The minimum inhibitory concentrations (MIC) for these compounds have been documented, indicating their effectiveness compared to standard antibiotics .

Case Studies

-

Antibacterial Activity : A study evaluated the antibacterial properties of CMBS derivatives using the broth microdilution method. Results indicated that certain derivatives exhibited robust antibacterial effects, comparable to established antibiotics like Gentamicin. The MIC values were recorded, highlighting the potential of these compounds in clinical settings.

Compound MIC (µg/mL) CMBS Derivative 1 16 Gentamicin 8 CMBS Derivative 2 32 - Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of CMBS on various cell lines. The results showed that while some derivatives were cytotoxic at high concentrations, others maintained low toxicity levels, suggesting a selective action mechanism that could be exploited in therapeutic applications .

Research Findings

Recent studies have explored the broader implications of CMBS's biological activity:

- Antifungal and Anti-inflammatory Effects : Some derivatives have demonstrated antifungal properties and anti-inflammatory effects in preclinical models, suggesting potential applications beyond antibacterial activity .

- Mechanism of Action : The mechanism by which CMBS exerts its biological effects is still under investigation, but it is hypothesized that its sulfonate group plays a crucial role in enhancing binding affinity to target enzymes or receptors.

常见问题

Q. What are the standard synthetic routes for preparing cyclohexylmethyl 4-methylbenzenesulfonate, and what experimental conditions optimize yield?

this compound is typically synthesized via tosylation of cyclohexanol using p-toluenesulfonyl chloride (TsCl). Two optimized methods include:

- Solvent-free conditions with heteropolyacid catalysts (e.g., tungstate derivatives), achieving high selectivity and yields (>90%) at room temperature in 6 minutes .

- Dichloromethane solvent with polymer-bound alkylating agents, requiring 4 hours at room temperature but offering ease of purification . A third route employs the Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate in benzene), useful for sterically hindered alcohols .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography (using SHELX programs) resolves molecular geometry and packing, as demonstrated for related sulfonates (e.g., monoclinic P2₁/n space group, unit cell parameters a = 14.6392 Å, b = 5.7111 Å) .

- NMR spectroscopy (¹H/¹³C) identifies key signals: cyclohexyl protons (δ 1.0–2.0 ppm), aromatic p-tolyl protons (δ 7.2–7.8 ppm), and sulfonate group correlations .

- Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 254.34 .

Q. How can researchers ensure the compound’s stability during storage and handling?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor purity via periodic TLC or HPLC analysis. Use desiccants to avoid moisture ingress, as sulfonate esters are prone to hydrolytic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The tosylate group is an excellent leaving group, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF, DMSO). Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O in sulfonate) can distinguish between SN1/SN2 pathways. Computational DFT models further elucidate transition states and steric effects from the cyclohexyl moiety .

Q. How can researchers resolve contradictions in reported physical properties (e.g., LogP, melting point)?

Discrepancies in LogP (calculated vs. experimental) arise from solvent polarity and measurement techniques. Validate experimental LogP using shake-flask methods with octanol/water partitioning. For melting point variations, perform DSC analysis to assess polymorphism or hydrate formation .

Q. What strategies enable enantioselective synthesis or chiral resolution of this compound derivatives?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during tosylation to induce asymmetry.

- Enzymatic resolution (lipases/esterases) can separate enantiomers via selective hydrolysis .

- Chiral HPLC (e.g., amylose-based columns) resolves racemic mixtures, with mobile phases optimized for sulfonate retention .

Q. How does the cyclohexyl group influence the compound’s reactivity compared to linear alkyl sulfonates?

The cyclohexyl ring introduces steric hindrance and conformational rigidity , slowing nucleophilic attack in SN2 reactions. Comparative kinetic studies with propyl or butyl analogs (e.g., 599-91-7, 13295-53-9) reveal rate differences attributable to torsional strain in transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。